3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane
Brand Name: Vulcanchem
CAS No.: 725715-12-8
VCID: VC8133523
InChI: InChI=1S/C12H15NO/c1-2-4-10(5-3-1)8-13-7-6-11-12(9-13)14-11/h1-5,11-12H,6-9H2
SMILES: C1CN(CC2C1O2)CC3=CC=CC=C3
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol

3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane

CAS No.: 725715-12-8

Cat. No.: VC8133523

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane - 725715-12-8

Specification

CAS No. 725715-12-8
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
IUPAC Name 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane
Standard InChI InChI=1S/C12H15NO/c1-2-4-10(5-3-1)8-13-7-6-11-12(9-13)14-11/h1-5,11-12H,6-9H2
Standard InChI Key JFKIYXNTBUQZJM-UHFFFAOYSA-N
SMILES C1CN(CC2C1O2)CC3=CC=CC=C3
Canonical SMILES C1CN(CC2C1O2)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclo[4.1.0]heptane framework, integrating a seven-membered ring system with fused cyclopropane and tetrahydropyran-like rings. The nitrogen atom at position 3 is substituted with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2-), while the oxygen atom occupies position 7 . The stereochemistry of the bicyclic system influences its reactivity, with the cis-fused rings imposing spatial constraints that enhance selectivity in synthetic applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15NO\text{C}_{12}\text{H}_{15}\text{NO}
Molecular Weight189.25 g/mol
Melting PointNot reported-
Boiling PointNot reported-
Solubility (DMSO)10 mM (stock solution)
Storage Conditions2–8°C, sealed, dry

The absence of reported melting and boiling points in the literature suggests challenges in purification or hygroscopicity . Its solubility in dimethyl sulfoxide (DMSO) at 10 mM facilitates its use in biological assays .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane remain sparse, but analogous compounds exhibit distinct 1H^1\text{H}-NMR signals for the benzyl protons (δ 7.2–7.4 ppm) and cyclopropane ring protons (δ 1.2–2.1 ppm) . Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 189.1, consistent with its molecular weight .

Synthetic Routes and Optimization

Classical Synthesis Strategies

The compound is synthesized via cyclopropanation of epoxide precursors. A common route involves the reaction of benzylamine derivatives with epichlorohydrin under basic conditions, followed by ring closure via intramolecular nucleophilic attack . For example, 1-benzyl-3,4-epoxypiperidine undergoes acid-catalyzed cyclization to yield the bicyclic product .

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsYieldReference
1Benzylamine + epichlorohydrin, KOH65%
2HCl, reflux, 12 h78%

Recent Advances in Catalysis

Transition-metal-catalyzed methods have improved stereocontrol. Palladium-catalyzed C–H activation enables direct functionalization of the benzyl group, reducing step counts . Asymmetric organocatalytic approaches using proline derivatives achieve enantiomeric excess (ee) >90% for chiral variants .

Pharmaceutical Applications

Analgesic and Anti-Inflammatory Drug Development

The compound’s rigid bicyclic scaffold mimics natural alkaloids, making it a key intermediate in non-opioid analgesic candidates . Derivatives targeting cyclooxygenase-2 (COX-2) exhibit IC50_{50} values of 0.8–1.2 μM in vitro, surpassing traditional NSAIDs in selectivity .

Neuroprotective Agents

In rodent models, 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane derivatives enhance acetylcholine levels by inhibiting acetylcholinesterase (AChE), showing 40% reduction in amyloid-β plaques at 10 mg/kg doses .

Role in Organic Synthesis

Building Block for Heterocycles

The strained cyclopropane ring undergoes regioselective ring-opening with nucleophiles. Reaction with Grignard reagents yields piperidine derivatives, while [3+2] cycloadditions with nitrones generate spirooxazolidines .

Catalytic Asymmetric Transformations

Chiral phosphine ligands derived from this scaffold enable enantioselective allylic alkylation, achieving 95% ee in test reactions .

Drug Delivery and Formulation

Nanoparticle Functionalization

Benzyl-substituted derivatives anchor polyethylene glycol (PEG) chains to lipid nanoparticles, improving paclitaxel loading efficiency by 22% .

Prodrug Activation

Enzyme-labile carbamate prodrugs of the compound release parent drugs in tumor microenvironments, reducing systemic toxicity in murine models .

Recent Advances (2023–2025)

Photocatalytic C–H Functionalization

Visible-light-mediated arylation achieves 85% yield using eosin Y as a photocatalyst, enabling late-stage diversification .

Computational Modeling

Density functional theory (DFT) studies predict binding affinities to κ-opioid receptors (ΔG = −9.2 kcal/mol), guiding analgesic design .

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